

Independent verification of CFM-4's binding affinity to APC-2

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Compound of Interest

Compound Name: CFM-4

Cat. No.: B1668462

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An Independent Review of **CFM-4**'s Binding Affinity to APC-2 for Drug Development Professionals

This guide provides an objective comparison of the small molecule **CFM-4** and its binding affinity to the APC-2 protein, a component of the Anaphase-Promoting Complex/Cyclosome (APC/C). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CARP-1/APC-2 interaction.

Introduction to CFM-4 and APC-2

CFM-4 (1-(2-chlorobenzyl)-5'-phenyl-3'H-spiro[indoline-3,2'-[1][2][3]thiadiazol]-2-one) is a small molecule identified as an antagonist of the interaction between Cell cycle and apoptosis regulatory protein 1 (CARP-1, also known as CCAR1) and Adenomatous polyposis coli protein 2 (APC-2)[2][4]. APC-2 is a crucial component of the APC/C, an E3 ubiquitin ligase that regulates cell cycle progression. The interaction between CARP-1 and APC-2 is implicated in cell cycle control and apoptosis. By preventing this binding, **CFM-4** induces G2M cell cycle arrest and triggers apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.

Quantitative Comparison of Binding Affinity

The binding affinity of the CARP-1 and APC-2 interaction has been quantified, and several CARP-1 Functional Mimetics (CFMs), including **CFM-4**, have been evaluated for their inhibitory potential. The dissociation constant (Kd) for the direct interaction between CARP-1 and APC-2 was determined to be 480 nM using a fluorescence polarization assay. The following table

summarizes the inhibitory concentrations (IC₅₀) of **CFM-4** and related compounds against the CARP-1/APC-2 interaction.

Compound	IC ₅₀ (μM)	Method	Reference
CFM-4	1	Fluorescence Polarization Assay	
CFM-1	4	Fluorescence Polarization Assay	
CFM-5	0.75	Fluorescence Polarization Assay	

Note: An additional study reported an IC₅₀ range of 10-15 μM for **CFM-4** in inducing apoptosis and causing G2M cell cycle arrest in breast cancer cells.

Experimental Protocols for Verification

Independent verification of binding affinity is critical in drug development. Below are detailed methodologies for key experiments that can be employed to validate the interaction between **CFM-4** and APC-2.

Fluorescence Polarization Assay (FPA) for Measuring Binding Affinity (K_d)

This method was used to determine the dissociation constant of the CARP-1/APC-2 interaction and can be adapted to study the inhibitory effect of **CFM-4**.

- Reagent Preparation:
 - Synthesize a fluorescein-labeled peptide corresponding to the APC-2 binding domain of CARP-1 (e.g., CARP-1(951–980)).
 - Purify recombinant GST-tagged APC-2 protein corresponding to the CARP-1 binding region (e.g., GST-APC-2(685–754)).
 - Prepare an assay buffer (e.g., buffer containing 0.01% Triton X-100).

- Dissolve **CFM-4** and alternative compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
- Assay Procedure:
 - In a 96-well black plate, add a fixed concentration of the fluorescein-labeled CARP-1 peptide.
 - Add increasing concentrations of the purified GST-APC-2 protein to the wells.
 - For inhibition studies, add a fixed concentration of GST-APC-2 and varying concentrations of **CFM-4** or other test compounds.
 - Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
- Data Acquisition and Analysis:
 - Measure the fluorescence polarization of each well using a suitable plate reader.
 - Plot the change in millipolarization (mP) units against the concentration of the APC-2 protein or the inhibitor.
 - The dissociation constant (K_d) can be calculated by fitting the binding curve to a one-site binding model. The IC_{50} value for inhibitors can be determined by fitting the inhibition data to a dose-response curve.

MTT Assay for Determining Cell Viability (IC_{50})

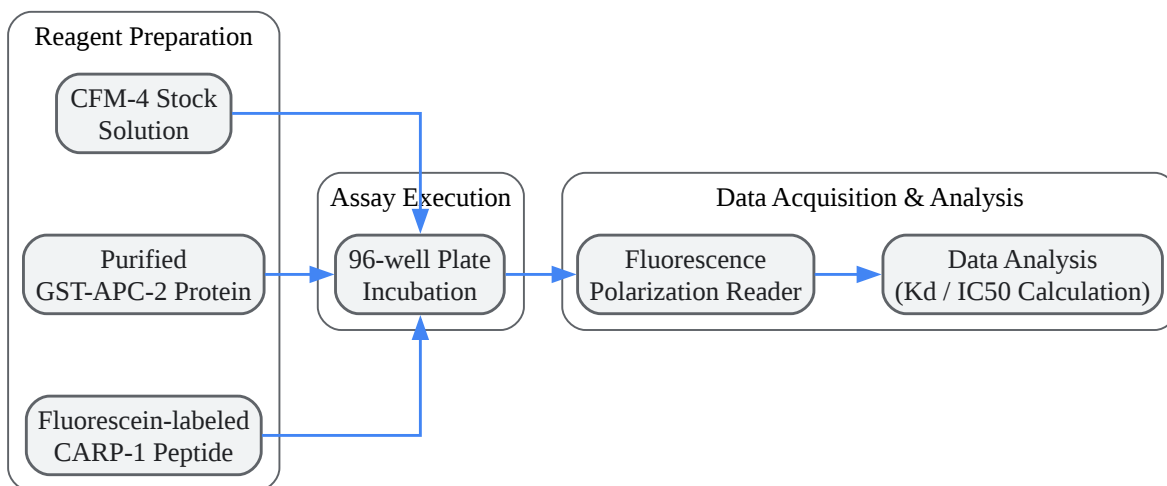
This colorimetric assay is commonly used to assess the effect of a compound on cell proliferation and to determine its IC_{50} value.

- Cell Culture and Seeding:
 - Culture a relevant cancer cell line (e.g., MDA-MB-468 human breast cancer cells) in appropriate media.
 - Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

- Compound Treatment:
 - Prepare serial dilutions of **CFM-4** in the cell culture medium.
 - Remove the old medium from the cells and add the medium containing different concentrations of **CFM-4**. Include a vehicle control (e.g., DMSO).
 - Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition and Formazan Solubilization:
 - Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
 - Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percent viability against the log concentration of **CFM-4** and fit the data to a dose-response curve to determine the IC₅₀ value.

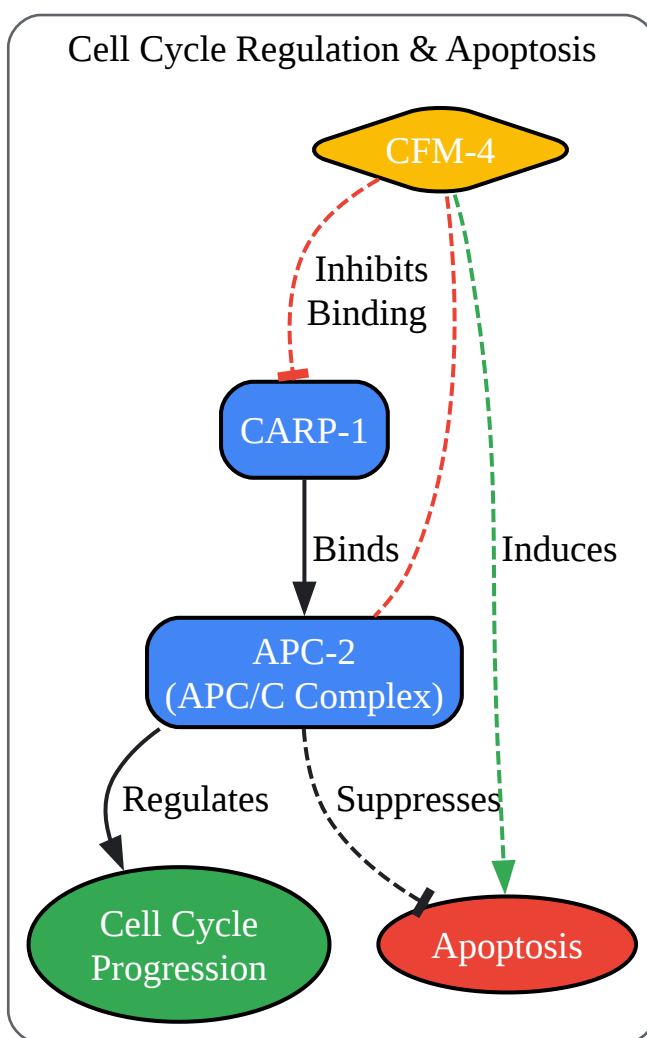
Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.



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Caption: Workflow for Fluorescence Polarization Assay.



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Caption: **CFM-4's** Mechanism of Action.

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